molecular formula C20H26O4 B5037193 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)

1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)

Cat. No. B5037193
M. Wt: 330.4 g/mol
InChI Key: MRVUOCXQEUNISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene), also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a symmetrical molecule that consists of two 3-methoxybenzene rings connected by a 1,6-hexanediol linker.

Mechanism of Action

The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of cellular apoptosis. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress and cellular damage. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. In cancer cells, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) in lab experiments is its low toxicity and high stability, making it a suitable candidate for various applications. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is also relatively easy to synthesize, allowing for large-scale production. However, one of the limitations of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is its limited solubility in water, which can affect its bioavailability and effectiveness in certain applications. Additionally, the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, which can make it difficult to optimize its use in certain applications.

Future Directions

For the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) include the development of novel materials, optimization of its use as an anticancer agent, and investigation of its potential applications in other fields.

Synthesis Methods

The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through several methods, including the Williamson ether synthesis, Suzuki coupling reaction, and Friedel-Crafts acylation. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The resulting product is then deprotected using acid to obtain 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene).

Scientific Research Applications

1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been studied extensively for its potential applications in various fields, including material science, medicinal chemistry, and nanotechnology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a building block for the synthesis of novel polymers with improved properties such as thermal stability and mechanical strength. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In nanotechnology, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a template for the synthesis of gold nanoparticles with controlled size and shape.

properties

IUPAC Name

1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUOCXQEUNISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene

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